An In-depth Technical Guide to the Chemical Properties of Acetochlor ESA Sodium Salt
An In-depth Technical Guide to the Chemical Properties of Acetochlor ESA Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of Acetochlor ESA sodium salt, a significant environmental metabolite of the widely used herbicide acetochlor. Understanding these properties is crucial for environmental monitoring, toxicological assessment, and the development of effective remediation strategies. This document moves beyond a simple recitation of data points to offer a synthesized understanding of how these properties influence the compound's behavior in various matrices.
Section 1: Chemical Identity and Structure
Acetochlor ESA sodium salt is the sodium salt of Acetochlor ethanesulfonic acid (ESA). It is a major degradation product of acetochlor, a chloroacetamide herbicide used extensively for pre-emergence control of annual grasses and broadleaf weeds in crops such as corn and soybeans.[1] The formation of the sodium salt significantly enhances the water solubility of the parent ESA metabolite, facilitating its transport in aqueous environmental systems.[2]
Systematic Name: Sodium 2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethanesulfonate[3]
CAS Number: 947601-84-5[4]
Molecular Formula: C₁₄H₂₀NNaO₅S[3]
Molecular Weight: 337.37 g/mol [3]
The structural formula, presented below, illustrates the core components of the molecule: the substituted aniline ring derived from the parent acetochlor, the ethoxymethyl group, and the ethanesulfonic acid moiety, which is key to its increased polarity and water solubility compared to acetochlor.
Caption: Chemical structure of Acetochlor ESA sodium salt.
Section 2: Physicochemical Properties
The physicochemical properties of Acetochlor ESA sodium salt dictate its environmental transport, fate, and bioavailability. As a degradation product, its properties differ significantly from the parent compound, acetochlor.
| Property | Value | Source(s) | Remarks |
| Molecular Formula | C₁₄H₂₀NNaO₅S | [3] | Confirmed by multiple sources. |
| Molecular Weight | 337.37 g/mol | [3] | Consistent across reliable databases. |
| Physical State | Not explicitly stated, but analytical standards are available as a neat substance. | [3] | Likely a solid at room temperature. |
| Melting Point | 0 °C or 129-132 °C | Significant discrepancy in reported values exists. The lower value may refer to the freezing point of a solution, while the higher range is more typical for a sodium salt of an organic acid. Further experimental verification is required. | |
| Water Solubility | Enhanced by the sodium salt form. Qualitatively described as "slightly soluble". | [2] | The sulfonic acid group and its sodium salt form confer significantly higher water solubility compared to the parent acetochlor (223 mg/L at 25°C).[5] This property is critical for its mobility in soil and groundwater. |
| Vapor Pressure | Data not available. | Expected to be very low due to its salt nature and high molecular weight, rendering it essentially non-volatile under environmental conditions. | |
| pKa | Data not available. | As a salt of a strong acid (sulfonic acid), it will be fully dissociated in water across the environmental pH range. Therefore, its mobility and fate are not significantly influenced by pH changes. | |
| Octanol-Water Partition Coefficient (Log Kow) | Data not available. | Expected to be significantly lower than that of acetochlor (Log Kow = 3.03) due to its ionic character and increased polarity. This indicates a low potential for bioaccumulation in fatty tissues.[6] |
Section 3: Environmental Fate and Degradation
Acetochlor ESA sodium salt is a primary and persistent metabolite of acetochlor in soil and water systems.[7] The transformation from the parent compound is a critical aspect of its environmental profile.
Formation from Acetochlor
Acetochlor undergoes microbial degradation in the soil, with a reported half-life of approximately 5 to 25 days.[8] One of the main degradation pathways involves the substitution of the chlorine atom with glutathione, followed by further enzymatic cleavage to form the ethanesulfonic acid (ESA) derivative.
Caption: Simplified degradation pathway of acetochlor to its major metabolites.
Persistence and Mobility
Due to its high water solubility and low octanol-water partition coefficient, Acetochlor ESA sodium salt is highly mobile in soil and has a significant potential to leach into groundwater and be transported to surface water bodies.[9] Its persistence in the environment is a key concern, as it is often detected more frequently and at higher concentrations in water sources than the parent acetochlor.[7]
Further Degradation
Information on the further degradation of Acetochlor ESA sodium salt in the environment is limited. As a polar and stable molecule, its complete mineralization is expected to be a slow process.
Section 4: Analytical Methodologies
The detection and quantification of Acetochlor ESA sodium salt in environmental matrices are primarily achieved through advanced analytical techniques, owing to its polarity and low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the reference method for the analysis of Acetochlor ESA sodium salt in water and soil samples.[8] This technique offers the high sensitivity and selectivity required to detect and quantify the analyte at trace levels (in the range of µg/L to ng/L).
Experimental Protocol: A Generalized LC-MS/MS Workflow
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Sample Preparation (Water):
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Collect water samples in appropriate containers.
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Filter the sample to remove particulate matter.
-
Depending on the expected concentration, a solid-phase extraction (SPE) step may be employed to concentrate the analyte and clean up the sample matrix.
-
-
Sample Preparation (Soil):
-
Extract the soil sample with a suitable solvent mixture, such as acetonitrile/water.[8]
-
Centrifuge and filter the extract.
-
The extract may require further cleanup and concentration using SPE.
-
-
LC Separation:
-
Inject the prepared sample extract into a liquid chromatograph.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Acetochlor ESA are monitored for highly selective and sensitive quantification. Acetochlor ESA is a structural isomer of Alachlor ESA, and they can share product ions, necessitating careful chromatographic separation for accurate quantification.[4]
-
Caption: A generalized workflow for the analysis of Acetochlor ESA sodium salt by LC-MS/MS.
Section 5: Toxicological Profile and Regulatory Context
While Acetochlor ESA is a metabolite, it is subject to toxicological evaluation and regulatory oversight due to its potential for human exposure through drinking water.
Mammalian Toxicity
Animal studies indicate that Acetochlor ESA is less acutely toxic than its parent compound, acetochlor.[4] However, studies have shown that exposure to Acetochlor ESA can lead to changes in thyroid hormones, and high doses may affect the male reproductive system.[9] The Minnesota Department of Health has established a guidance value of 300 micrograms per liter (µg/L) for Acetochlor ESA in drinking water, a level at which little to no risk of harmful health effects is expected.[9]
Environmental Toxicology
Acetochlor ESA is considerably less toxic to aquatic organisms than acetochlor.[4] However, as a derivative of a herbicide, it can still impact aquatic plants and algae.
Regulatory Status
Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA) and state health departments, monitor for acetochlor and its degradation products, including Acetochlor ESA, in drinking water sources.[5][7][9] The presence of these compounds can trigger regulatory action to ensure public health is protected.
Section 6: Conclusion
Acetochlor ESA sodium salt is a key environmental metabolite of the herbicide acetochlor, characterized by its high water solubility and mobility. These properties contribute to its persistence in water resources, making it a compound of significant interest to environmental scientists and regulators. While it exhibits lower acute toxicity than its parent compound, its potential for chronic effects warrants continued monitoring and research. The standard analytical method for its detection is LC-MS/MS, which provides the necessary sensitivity and selectivity for accurate quantification in complex environmental matrices. This guide provides a foundational understanding of the chemical properties of Acetochlor ESA sodium salt to support ongoing research and risk assessment efforts.
References
- Dagnac, T., et al. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.
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PubChem. (n.d.). Acetochlor. National Center for Biotechnology Information. Retrieved from [Link]
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EXTOXNET. (1996). Acetochlor. Extension Toxicology Network. Retrieved from [Link]
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Minnesota Department of Health. (n.d.). Acetochlor and Drinking Water. Retrieved from [Link]
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Chiron. (n.d.). Acetochlor. Retrieved from [Link]
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Minnesota Department of Health. (n.d.). Acetochlor ESA and Drinking Water. Retrieved from [Link]
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MDPI. (2023). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(1), 33. Retrieved from [Link]
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IndiaMART. (n.d.). Acetochlor ESA Sodium Salt Analytical Standard for HPLC & GC at Best Price. Retrieved from [Link]
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ACS Publications. (2020). Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. Journal of Agricultural and Food Chemistry, 68(51), 15215-15224. Retrieved from [Link]
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